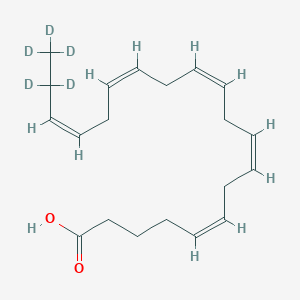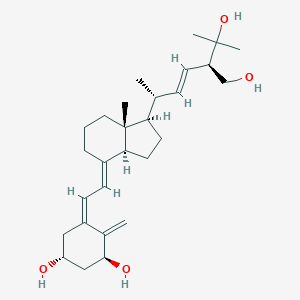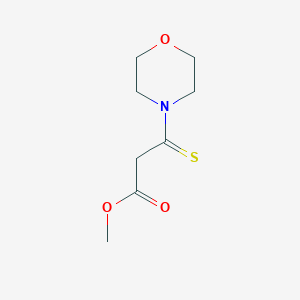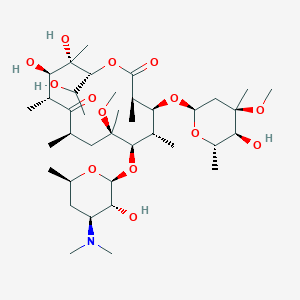
Eicosapentaenoic Acid-d5
Overview
Description
Synthesis Analysis
Eicosapentaenoic Acid can be synthesized through various biological and chemical methods. A notable microbial synthesis involves the use of a Δ12-desaturase defective mutant of an arachidonic acid-producing fungus, Mortierella alpina, which transforms the trans isomer of linolenic acid into EPA through fatty acid microbial conversion, showcasing the potential of biotechnological approaches in producing EPA (Shirasaka et al., 2003).
Molecular Structure Analysis
EPA's molecular structure, characterized by five double bonds, influences its physical and chemical properties significantly. Research on EPA isomers generated during the deodorization process in the food industry reveals the complexity of EPA's structure and the effects of trans configuration on its biological activity (Ferreri et al., 2012).
Scientific Research Applications
1. Cardiovascular Health
- Application Summary: Eicosapentaenoic Acid (EPA) has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure, all of which can contribute to a lower risk of heart disease . It has also been found to reduce the risk of blood clots, which can lead to heart attacks and strokes .
- Methods of Application: EPA is typically consumed through dietary supplements or fatty fish. It’s better absorbed when taken with a moderate-fat meal .
- Results/Outcomes: Studies have shown that populations with a high intake of EPA, such as the indigenous people of Alaska, have a reduced risk of cardiovascular and cerebrovascular disorders .
2. Arterial Calcification
- Application Summary: EPA has been found to significantly suppress arterial calcification in vitro and in vivo via suppression of inflammatory responses, oxidative stress, and Wnt signaling .
- Methods of Application: The addition of EPA to statins has been shown to further reduce cardiovascular events in clinical trials .
- Results/Outcomes: While there is a lack of evidence showing the effect of EPA on arterial calcification in a clinical situation, in vitro and in vivo studies have shown promising results .
3. Inflammation Control
- Application Summary: EPA has anti-inflammatory properties and can regulate immune response . This makes it potentially beneficial for conditions characterized by inflammation.
- Methods of Application: EPA is typically consumed through dietary supplements or fatty fish .
- Results/Outcomes: Studies have shown that EPA can help reduce inflammation, which is beneficial for a variety of health conditions .
4. Diabetes Management
- Application Summary: EPA may have potential benefits for individuals with diabetes, including reducing inflammation, blood sugar control, blood pressure, and cholesterol levels .
- Methods of Application: EPA is typically consumed through dietary supplements or fatty fish .
- Results/Outcomes: While more research is required to fully comprehend the mechanisms by which EPA may provide these benefits, initial studies show promise .
5. Mental Health
- Application Summary: EPA may have potential benefits for mental health, including treating depression and anxiety .
- Methods of Application: EPA is typically consumed through dietary supplements or fatty fish .
- Results/Outcomes: While more research is required to fully comprehend the mechanisms by which EPA may provide these benefits, initial studies show promise .
6. Plaque Reduction and Stabilization
- Application Summary: The EVAPORATE trial suggests that the cardioprotective benefits of EPA are related to plaque reduction and stabilization .
- Methods of Application: High dose (2 grams twice daily) of EPA was used in the EVAPORATE trial .
- Results/Outcomes: The trial showed a small but statistically significant reduction in low-attenuation plaque at 18 months in patients treated with EPA compared to those treated with placebo .
Safety And Hazards
Future Directions
EPA and its downstream metabolites, the E series resolvins, may offer novel approaches to the treatment and/or prevention of infection and cytokine storm that need to be further investigated in large, well-controlled clinical trials . The global production of EPA + DHA is expected to decrease by up to 30%, rendering its supply for human consumption insufficient by 2050 .
Relevant Papers
Several papers have been published on the topic of EPA and its deuterated form, EPA-d5. These papers discuss various aspects of EPA, including its potential role in the etiopathogenesis of childhood neuropsychiatric disorders , its associations with cardiovascular and all-cause mortality in patients with diabetes , and its potential relevance in upwelling systems .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBEHYOTPTENJ-YSTLBCQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149660 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosapentaenoic Acid-d5 | |
CAS RN |
1197205-73-4 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)





![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)



